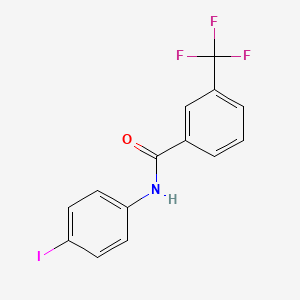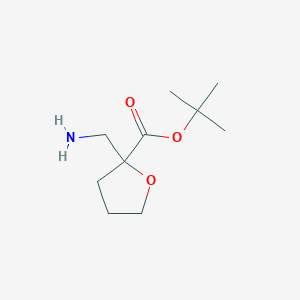
tert-butyl2-(aminomethyl)oxolane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl2-(aminomethyl)oxolane-2-carboxylate is a versatile chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . This compound is known for its unique structure, which includes an oxolane ring and an aminomethyl group, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)oxolane-2-carboxylate typically involves the reaction of tert-butyl oxolane-2-carboxylate with aminomethyl reagents under controlled conditions. One common method includes the use of tert-butyl oxolane-2-carboxylate and aminomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of tert-butyl 2-(aminomethyl)oxolane-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
tert-butyl2-(aminomethyl)oxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxolane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxolane products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous solvents such as ether or tetrahydrofuran at low temperatures.
Substitution: Halides, electrophiles; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at room temperature.
Major Products Formed
Oxidation: Oxolane derivatives with additional oxygen functionalities.
Reduction: Reduced oxolane products with fewer oxygen functionalities.
Substitution: Substituted oxolane derivatives with various functional groups.
Scientific Research Applications
tert-butyl2-(aminomethyl)oxolane-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The oxolane ring provides structural stability and enhances the compound’s reactivity in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate: Similar structure with a morpholine ring instead of an oxolane ring.
Tert-butyl 2-(aminomethyl)tetrahydrofuran-2-carboxylate: Similar structure with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
tert-butyl2-(aminomethyl)oxolane-2-carboxylate is unique due to its oxolane ring, which imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the aminomethyl group further enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)oxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(7-11)5-4-6-13-10/h4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMXCSQFCYQLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCO1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
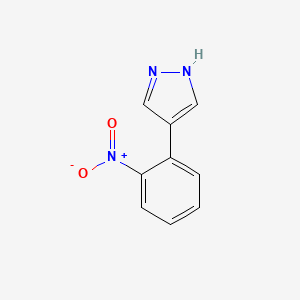
![N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2421865.png)
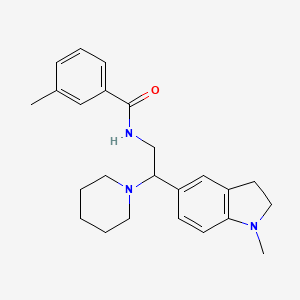
![5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2421869.png)
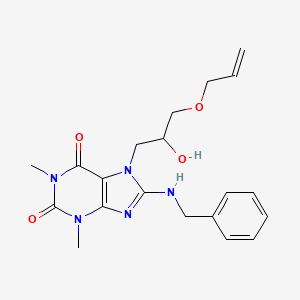
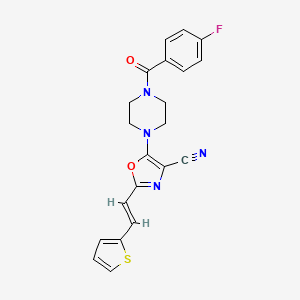
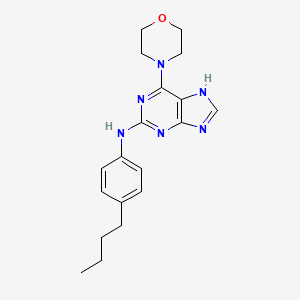
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2421878.png)


![3-(Propan-2-YL)-1H-pyrazolo[3,4-C]pyridine-4-carboxylic acid](/img/structure/B2421882.png)


